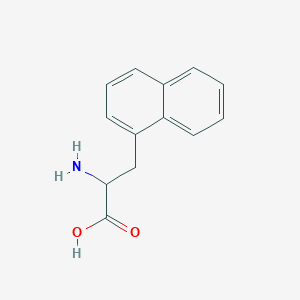

2-Amino-3-(naphthalen-1-yl)propanoic acid

Descripción

Nomenclature and Structural Variants of 2-Amino-3-(naphthalen-1-yl)propanoic acid

The precise naming and identification of chemical compounds are fundamental in scientific communication. This compound is identified through various systematic and common names, reflecting its structure and stereochemistry.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is This compound . nih.govmatrix-fine-chemicals.com This name precisely describes its molecular structure: a propanoic acid backbone with an amino group at the second carbon (the alpha-carbon) and a naphthalen-1-yl group attached to the third carbon.

In scientific literature and chemical catalogs, this compound is frequently referred to by a variety of synonyms and abbreviations. These common names are often used for convenience and historical reasons.

| Synonym/Abbreviation | Reference |

| 1-Naphthalenealanine | nih.gov |

| DL-3-(1-Naphthyl)alanine | nih.govontosight.ai |

| 3-(1-Naphthyl)alanine | nih.gov |

| H-DL-1-NAL-OH | nih.gov |

| 1-Naphthylalanine | nih.gov |

| DL-beta-(1-Naphthyl)alanine | nih.gov |

As with most alpha-amino acids (except glycine), the alpha-carbon of this compound is a chiral center. This gives rise to two stereoisomers, or enantiomers, which are non-superimposable mirror images of each other. These are designated using the (S)/(R) or L/D notation.

(S)-2-Amino-3-(naphthalen-1-yl)propanoic acid : This is the L-enantiomer, often referred to as L-3-(1-naphthyl)alanine or L-1-Naphthylalanine. chemspider.comlookchem.com It is a common building block in peptide synthesis for creating peptides with specific biological functions. ontosight.ai

(R)-2-Amino-3-(naphthalen-1-yl)propanoic acid : This is the D-enantiomer, also known as D-3-(1-Naphthyl)alanine or D-1-Naphthylalanine. chemspider.com The incorporation of D-amino acids into peptides can increase their resistance to enzymatic degradation.

| Enantiomer | Common Synonyms |

| (S)-form | L-3-(1-naphthyl)alanine, (S)-(-)-2-Amino-3-(1-naphthyl)propanoic acid, 3-(1-Naphthyl)-L-alanine, H-1-Nal-OH |

| (R)-form | D-3-(1-Naphthyl)alanine, (R)-2-amino-3-(naphthalen-1-yl)propanoic acid, H-D-1-Nal-OH |

The utility of the naphthalene (B1677914) moiety in modifying amino acid properties has led to the synthesis and study of various related derivatives. A prominent example is 2-Amino-3-(naphthalen-2-yl)propanoic acid , also known as 2-naphthylalanine (2-Nal). nih.govnih.gov This isomer, where the alanine (B10760859) side chain is attached to the second position of the naphthalene ring, offers a different spatial arrangement and electronic profile compared to the 1-naphthyl isomer. lifetein.com This structural difference is exploited in peptide design to fine-tune receptor binding and other molecular interactions. lifetein.com Other research has explored a range of naphthyl derivatives, including those with substitutions on the naphthalene ring or modifications to the amino acid backbone, for applications in medicinal chemistry, such as the development of protease inhibitors. researchgate.netnih.govmdpi.com

Chemical Classification and Analogous Structures in Scholarly Research

Understanding the chemical class of this compound provides context for its behavior and applications in research.

This compound is classified as a non-proteinogenic alpha-amino acid . ontosight.ainih.gov

Alpha-Amino Acid : This indicates that the amino group and the carboxylic acid group are attached to the same carbon atom (the alpha-carbon).

Non-Proteinogenic : This term signifies that it is not one of the 20 standard amino acids naturally found in proteins and encoded by the universal genetic code. ontosight.ai

It is also considered an alanine derivative, where one of the hydrogen atoms on the methyl side chain of alanine is replaced by a naphthalen-1-yl group. ontosight.ainih.gov This classification highlights its structural relationship to a natural amino acid while emphasizing its unique, synthetic nature. The introduction of the bulky, aromatic naphthalene group makes it an analogue of other aromatic amino acids like phenylalanine and tryptophan, but with distinct steric and hydrophobic properties. lifetein.com

Relationship to Alanine Derivatives and Other Amino Acid Analogs

This compound is classified as a derivative of alanine. medchemexpress.commedchemexpress.com The fundamental structure of alanine consists of a central carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a methyl group side chain. In this compound, one of the hydrogen atoms on alanine's beta-carbon (the carbon of the methyl group) is replaced by a naphthalen-1-yl group. ontosight.ai This substitution of the simple methyl group with a large, aromatic naphthalene ring transforms the small, non-polar amino acid into a significantly more complex and bulky analog.

As a non-natural or non-proteinogenic amino acid, it belongs to a broad class of amino acids that are not genetically coded in organisms. wikipedia.orgnih.gov These analogs are powerful tools in protein engineering and synthetic biology because they allow for the introduction of functionalities not found in the standard 20 amino acids. nih.govbitesizebio.com The synthesis of such derivatives enables researchers to create peptides and proteins with novel properties. bitesizebio.com

Structural Similarities to other Naphthalene-containing Compounds

The defining feature of this compound is its naphthalene moiety, a polycyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings. ontosight.ai This structural component links it to a wide range of other naphthalene-containing compounds. The extended π-conjugated system of the naphthalene ring is responsible for its intrinsic fluorescence, a property shared with other naphthalene derivatives used as fluorescent probes. lifetein.com

The bulky and hydrophobic nature of the naphthyl group is a key characteristic that influences its interactions within biological systems. cymitquimica.comlifetein.com This steric hindrance and hydrophobicity are common features in other naphthalene-based molecules designed to interact with proteins or biological membranes. The rigid, planar structure of the fused rings is a consistent feature across this class of compounds, dictating how they orient themselves in complex environments.

| Compound | Key Structural Feature |

|---|---|

| Alanine | Methyl (-CH₃) side chain |

| Naphthalene | Two fused benzene rings (C₁₀H₈) |

| This compound | Alanine backbone with a naphthalene side chain |

Historical Context and Early Academic Investigations of this compound

The rise of solid-phase peptide synthesis (SPPS), pioneered by Robert Bruce Merrifield, revolutionized the way peptides could be constructed. researchgate.netyoutube.com This technology made it feasible to incorporate custom-designed, non-natural amino acids into a peptide sequence, moving beyond the limitations of the 20 proteinogenic amino acids. youtube.com Early academic investigations would have focused on the synthesis of naphthylalanine and its derivatives, followed by their incorporation into peptides to study how their unique properties—such as size, hydrophobicity, and fluorescence—influenced peptide structure and function. The development of methods to create UAAs was a critical step toward designing molecules that could mimic or inhibit natural peptide functions. researchgate.net These synthetic advancements provided the essential toolkit for the academic community to begin exploring the utility of compounds like this compound.

Significance and Research Utility in Chemical Biology and Medicinal Chemistry

The significance of this compound lies in its versatility as a research tool in chemical biology and medicinal chemistry. ontosight.ai Its unique structural features are exploited to design and study peptides and proteins with enhanced or novel properties. cymitquimica.com

Key Research Applications:

Probing Protein Structure and Interactions: The bulky naphthalene side chain can be introduced into a peptide to act as a steric probe, helping to map the binding pockets of receptors or enzymes. cymitquimica.comlifetein.com Its hydrophobicity can enhance the binding affinity of a peptide to its target. ontosight.ai

Fluorescent Probes: The intrinsic fluorescence of the naphthalene ring allows it to be used as a spectroscopic reporter. lifetein.com When incorporated into a peptide, changes in its local environment upon binding to a target can be monitored by changes in its fluorescence signal, providing insights into molecular interactions and cellular processes. ontosight.aichemimpex.com

Peptidomimetics and Drug Development: This amino acid is a valuable building block for creating peptidomimetics—molecules designed to mimic natural peptides but with improved stability and pharmacokinetic properties. lifetein.comchemimpex.com Incorporating naphthylalanine can increase a peptide's resistance to enzymatic degradation, a crucial attribute for therapeutic candidates. nih.gov For example, adding β-naphthylalanine to the termini of short antimicrobial peptides has been shown to boost their salt resistance and serum stability. nih.gov

Enhancing Biological Activity: The substitution of natural amino acids, such as tryptophan, with naphthylalanine can lead to peptides with improved biological activity. nih.gov Its unique properties can alter the spectral characteristics of fluorescent proteins or enhance the catalytic properties of enzymes. mdpi.com This makes it a key component in the engineering of proteins and enzymes with functions beyond the limits of natural amino acids. mdpi.com

Its utility as a building block in peptide synthesis and bioconjugation makes it a staple in the design of novel therapeutics and biological probes. medchemexpress.comchemimpex.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYAYGJCPXRNBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20874407 | |

| Record name | 3-naphthalen-1-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20874407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7758-42-1 | |

| Record name | 1-Naphthylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC230425 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Enantioselective Approaches for 2 Amino 3 Naphthalen 1 Yl Propanoic Acid

Conventional Synthetic Routes to 2-Amino-3-(naphthalen-1-yl)propanoic Acid

Conventional methods for the synthesis of α-amino acids typically yield racemic mixtures, which then require resolution to isolate the individual enantiomers. Two of the most established methods are the Strecker synthesis and the Erlenmeyer-Plöchl synthesis.

Condensation Reactions (e.g., naphthaldehyde with acetamidomalonic acid)

The Erlenmeyer-Plöchl synthesis is a classic method for preparing α-amino acids from aldehydes. wikipedia.orgdrugfuture.com This reaction involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride (B1165640) and a base, typically sodium acetate, to form an azlactone (an oxazolone (B7731731) derivative). wikipedia.orgresearchgate.netjocpr.com In the context of synthesizing this compound, the key starting materials would be 1-naphthaldehyde (B104281) and an acetamidomalonic acid derivative.

The general steps of the Erlenmeyer-Plöchl synthesis are as follows:

Formation of the Azlactone: N-acetylglycine is cyclized in the presence of acetic anhydride to form 2-methyl-5(4H)-oxazolone.

Condensation with Aldehyde: The azlactone then undergoes a Perkin-type condensation with 1-naphthaldehyde. The acidic protons on the methylene (B1212753) group of the azlactone react with the aldehyde to form a 4-naphthalenylmethylidene-2-methyloxazol-5(4H)-one.

Hydrolysis and Reduction: The resulting unsaturated azlactone is then hydrolyzed to the corresponding α-acetamidoacrylic acid derivative. Subsequent reduction of the double bond, for instance through catalytic hydrogenation, yields the final racemic 2-acetamido-3-(naphthalen-1-yl)propanoic acid. Finally, hydrolysis of the acetamido group affords the desired racemic this compound.

While this method is robust, it often requires stoichiometric amounts of reagents and can lead to side reactions. researchgate.net

Multi-step Synthetic Pathways

Another fundamental approach to α-amino acid synthesis is the Strecker synthesis, first reported in 1850. wikipedia.orgnih.gov This method is a three-component reaction involving an aldehyde, ammonia (B1221849), and cyanide. wikipedia.orgpearson.com For the synthesis of this compound, the starting aldehyde would be 1-naphthaldehyde.

The key steps in the Strecker synthesis are:

Imine Formation: 1-Naphthaldehyde reacts with ammonia to form the corresponding imine.

α-Aminonitrile Formation: A cyanide source, such as potassium cyanide, then attacks the imine to form an α-aminonitrile, specifically 2-amino-3-(naphthalen-1-yl)propanenitrile. masterorganicchemistry.comorganic-chemistry.org

Hydrolysis: The nitrile group of the α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid, resulting in the formation of racemic this compound. wikipedia.orgmasterorganicchemistry.com

The Strecker synthesis is a versatile method applicable to a wide range of aldehydes and ketones. wikipedia.org

Enantioselective Synthesis of this compound

The biological activity of chiral molecules is often enantiomer-specific. Therefore, the development of methods for the direct synthesis of enantiomerically pure amino acids is of paramount importance. Asymmetric catalysis has emerged as a powerful tool to achieve this goal.

Asymmetric Catalysis in Synthesis

Asymmetric hydrogenation of prochiral enamides is one of the most effective methods for the enantioselective synthesis of α-amino acids. This approach involves the hydrogenation of a carbon-carbon double bond in the presence of a chiral catalyst, which directs the reaction to favor the formation of one enantiomer over the other.

A key precursor for the asymmetric synthesis of this compound is (Z)-2-acetamido-3-(naphthalen-1-yl)acrylic acid. This substrate can be prepared through the condensation of 1-naphthaldehyde with N-acetylglycine, similar to the initial steps of the Erlenmeyer-Plöchl synthesis. The subsequent asymmetric hydrogenation of this acrylic acid derivative using a chiral catalyst is the crucial enantioselective step.

The success of asymmetric hydrogenation heavily relies on the design of the chiral ligand coordinated to the metal center. Chiral phosphine (B1218219) ligands are among the most widely used and effective ligands for this purpose. Atropisomeric biaryl phosphines, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and its derivatives have proven to be highly effective in creating a chiral environment around the metal catalyst. nih.gov The C2 symmetry of many of these ligands is advantageous for achieving high enantioselectivity. nih.gov

The electronic and steric properties of the ligand can be fine-tuned to optimize the catalytic activity and enantioselectivity for a specific substrate. For substrates containing a naphthalene (B1677914) moiety, ligands with complementary aromatic systems can enhance chiral recognition through π-π stacking interactions.

While rhodium complexes have been extensively used for asymmetric hydrogenation, ruthenium(II) complexes have gained significant attention due to their high activity, broad substrate scope, and tolerance to various functional groups. nih.govnih.gov Ru(II) complexes bearing chiral diphosphine ligands are particularly effective for the asymmetric hydrogenation of enamides. nih.govdicp.ac.cn

The general catalytic cycle involves the coordination of the enamide substrate to the chiral Ru(II) complex, followed by the stereoselective addition of hydrogen to the double bond. The enantioselectivity is determined by the energetic preference of the substrate to coordinate to the chiral catalyst in a specific orientation.

For the asymmetric hydrogenation of (Z)-2-acetamido-3-(naphthalen-1-yl)acrylic acid, a catalyst system comprising a Ru(II) precursor and a chiral bisphosphine ligand would be employed. The reaction is typically carried out under hydrogen pressure in a suitable solvent.

Below is a table summarizing typical results for the asymmetric hydrogenation of similar enamide substrates using Ru(II)-based catalysts, which can be extrapolated to the synthesis of this compound.

| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) |

| Ru(II)-BINAP | α-Acetamidoacrylate | >95 | >98 |

| Ru(II)-SYNPHOS | Aromatic Enamide | High | >99 |

| Ru(II)-MeO-BIPHEP | Naphthyl-substituted enamide | High | High |

| Data is representative of typical results found in the literature for similar substrates and catalyst systems. |

Chiral Auxiliary Approaches

The asymmetric synthesis of α-amino acids like this compound is frequently accomplished using chiral auxiliaries. These are stereogenic groups temporarily incorporated into the structure to direct the stereochemical outcome of subsequent reactions. researchgate.net

One of the most established methods is the Schöllkopf Bis-Lactim Amino Acid Synthesis. wikipedia.org This approach utilizes a chiral auxiliary, typically derived from the natural amino acid valine, to achieve high stereoselectivity. wikipedia.orgbiosynth.com The process begins with the formation of a cyclic dipeptide (a 2,5-diketopiperazine) from glycine (B1666218) and (R)-valine. wikipedia.org This is then converted to a bis-lactim ether via O-methylation. wikipedia.orgbiosynth.com Deprotonation of the glycine unit with a strong base like n-butyllithium (n-BuLi) creates a planar carbanionic center. wikipedia.org

The crucial stereoselective step is the alkylation of this anion. wikipedia.org The bulky isopropyl group of the valine auxiliary sterically hinders one face of the anion, forcing the electrophile, in this case, a 1-(halomethyl)naphthalene such as 1-(iodomethyl)naphthalene, to attack from the opposite face. wikipedia.orgbiosynth.com This directed attack results in the formation of the alkylated product with a high degree of diastereoselectivity, often yielding an enantiomeric excess greater than 95%. wikipedia.org The final step involves acidic hydrolysis to cleave the dipeptide, releasing the methyl ester of the desired (R)-2-Amino-3-(naphthalen-1-yl)propanoic acid and recovering the valine auxiliary. wikipedia.org

| Step | Description | Key Reagents/Conditions |

| 1. Cyclization | Glycine and a chiral amino acid (e.g., R-valine) are cyclized. | Heat |

| 2. Bis-lactim Ether Formation | The resulting diketopiperazine is O-methylated. | Trimethyloxonium tetrafluoroborate (B81430) (Meerwein's salt) biosynth.com |

| 3. Deprotonation | A proton is removed from the prochiral carbon of the glycine unit. | n-BuLi wikipedia.org |

| 4. Asymmetric Alkylation | The resulting anion is alkylated with high diastereoselectivity. | 1-(Iodomethyl)naphthalene |

| 5. Hydrolysis & Cleavage | The product is hydrolyzed to yield the target amino acid ester. | Acidic hydrolysis wikipedia.org |

Other chiral auxiliaries, such as Evans-type oxazolidinones, are also employed in the asymmetric synthesis of complex amino acids. researchgate.net These methods typically involve steps like asymmetric Michael additions and azidations to install the desired stereocenters. researchgate.net Similarly, Ni(II) complexes containing Schiff bases derived from glycine and a chiral ligand serve as powerful tools for the asymmetric synthesis of custom amino acids via alkylation. nih.gov

Biocatalytic Synthesis and Enzymatic Resolution

Biocatalysis offers a powerful and environmentally benign alternative for producing enantiomerically pure amino acids. Methods include direct enzymatic synthesis and the resolution of racemic mixtures.

Enzymatic Kinetic Resolution (EKR) is a widely used technique that leverages the enantioselectivity of enzymes, particularly lipases. nih.gov In a typical EKR of a racemic mixture of this compound, an enzyme can be used to selectively catalyze a reaction on only one of the enantiomers. For instance, using a lipase (B570770) like Candida antarctica lipase B (CAL-B) in the presence of an acylating agent, one enantiomer of the racemic amino acid can be selectively amidated or esterified, leaving the other unreacted. nih.govnih.gov The resulting mixture of the derivatized enantiomer and the unreacted enantiomer can then be separated by standard chemical methods. The reverse reaction, the selective hydrolysis of one enantiomer from a racemic ester mixture, is also a common strategy. nih.gov The efficiency of the resolution is determined by monitoring the conversion and the enantiomeric excess of both the substrate and the product, often by chiral HPLC. nih.govmdpi.com

Dynamic Kinetic Resolution (DKR) is an advancement over EKR that can theoretically convert 100% of a racemic starting material into a single enantiomeric product. This is achieved by combining the enzymatic resolution step with a method for racemizing the slower-reacting enantiomer in situ. A study on the DKR of naphthyl-glycines utilized a dual catalyst system composed of a protease enzyme and a base to achieve this transformation. researchgate.net This combination of highly selective enzymatic acylation with simultaneous racemization of the unreacted substrate provides an efficient route to the desired L-amino acid. researchgate.net

Control of Stereochemistry and Enantiomeric Excess Determination

Control over stereochemistry is the cornerstone of asymmetric synthesis and is achieved through the methodologies described above. In chiral auxiliary-based approaches, the steric and electronic properties of the auxiliary direct the formation of one diastereomer over another. wikipedia.orgbiosynth.com In biocatalytic methods, the precise three-dimensional structure of the enzyme's active site is responsible for the high enantioselectivity. nih.govnih.gov

Once a chiral synthesis is complete, it is essential to determine the enantiomeric excess (ee) of the product. The ee quantifies the purity of the sample with respect to its enantiomers. Two primary analytical techniques are used for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral HPLC is one of the most effective techniques for separating and quantifying enantiomers. yakhak.org Direct separation can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. sigmaaldrich.com For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective. sigmaaldrich.comsigmaaldrich.com Alternatively, an indirect method can be used where the amino acid enantiomers are first reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. sigmaaldrich.comresearchgate.net

NMR Spectroscopy can also be used to determine ee. Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral resolving agent must be added to the sample. nih.govresearchgate.net This agent interacts with the enantiomers to create diastereomeric complexes, which have different NMR spectra. nih.govresearchgate.net The ee can then be calculated by integrating the distinct signals for each diastereomer. researchgate.net Chiral solvating agents like mandelic acid analogues form these complexes through non-covalent interactions. arkat-usa.org A more recent development is the use of achiral, or prochiral, solvating agents that become chiral upon interaction with the analyte, inducing a chemical shift non-equivalence that correlates with the ee. nih.govsemanticscholar.org

| Method | Principle | Advantages | Considerations |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times. sigmaaldrich.com | High sensitivity, accuracy, and reproducibility. yakhak.org | Requires specialized and often expensive chiral columns. sigmaaldrich.com |

| NMR Spectroscopy | A chiral resolving agent is used to form diastereomeric complexes with distinct, quantifiable NMR signals. researchgate.net | Rapid analysis, provides structural information. | May require derivatization; sensitivity can be lower than HPLC. arkat-usa.org |

Derivatization Strategies for this compound

Derivatization of this compound at its functional groups—the amino group, the carboxylic acid group, and the naphthalene ring—is crucial for its application in various fields, especially in peptide synthesis and the development of peptidomimetics.

Formation of N-Protected Derivatives (e.g., Fmoc-, Boc-protected forms)

To incorporate this compound into a peptide sequence, its amino group must be temporarily blocked or "protected" to prevent self-polymerization and to ensure that it only reacts when intended. The two most common amine protecting groups in solid-phase peptide synthesis are the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups.

The Fmoc group is introduced by reacting the amino acid with a reagent like 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) under basic conditions. It is stable to acidic conditions but is readily removed by a mild base, such as piperidine, which is central to the strategy of Fmoc-based peptide synthesis.

Esterification and Amidation Reactions

Amidation: The formation of an amide bond is the fundamental reaction in peptide synthesis. Once the amino group of this compound is protected (e.g., with Fmoc), its carboxylic acid group is "activated" using a coupling reagent. This activated species then readily reacts with the free amino group of the next amino acid in the sequence to form a peptide (amide) bond.

Esterification: The carboxylic acid group can be converted into an ester. This is often the first step in peptide synthesis, where the C-terminal amino acid is attached to the solid support via an ester linkage. A general method for the esterification of amino acids involves their reaction with an alcohol (e.g., methanol, ethanol) in the presence of a monoalkyl hydrosulfate, which can be generated in situ from the alcohol and chlorosulfonic acid. google.com This process has been shown to proceed without significant racemization for optically active amino acids. google.com

Modifications at the Naphthalene Moiety

Direct chemical modification of the aromatic naphthalene ring in this compound is challenging due to the potential for side reactions with the amino and carboxyl groups. Therefore, the synthesis of derivatives with a functionalized naphthalene ring is typically achieved by using a pre-functionalized naphthalene starting material.

For example, to synthesize a methoxy-substituted version of the amino acid, one would not start with this compound but rather with a methoxy-naphthalene derivative, such as 1-(bromomethyl)-7-methoxynaphthalene. google.com This precursor would then be used as the electrophile in an asymmetric synthesis, for instance, in the alkylation step of the Schöllkopf method. wikipedia.org Similarly, other substituted derivatives, such as those containing bromo or chloro groups on the naphthalene ring, can be prepared. researchgate.netumich.edu This approach allows for the introduction of a wide variety of functional groups onto the naphthalene moiety, enabling the fine-tuning of the amino acid's steric and electronic properties for specific applications in drug design and materials science.

Scale-Up Considerations and Industrial Synthesis Research

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges, including cost-effectiveness, process safety, and the consistent achievement of high enantiopurity. Research in this area has largely focused on two main strategies: the asymmetric synthesis from prochiral precursors and the resolution of a racemic mixture.

A prominent method for the asymmetric synthesis of α-amino acids that is noted for its scalability is the Schöllkopf bis-lactam ether method . This approach utilizes a chiral auxiliary, typically derived from valine and glycine, to form a bis-lactam ether. This intermediate is then deprotonated and alkylated with a suitable electrophile, in this case, 1-(bromomethyl)naphthalene (B1266630) or a related derivative. The chiral auxiliary directs the alkylation to occur stereoselectively, leading to a high enantiomeric excess of the desired product after acidic hydrolysis to cleave the auxiliary. While specific industrial-scale data for the synthesis of this compound using this method is not extensively published in open literature, the methodology is well-established for its high yields and reproducibility, making it a strong candidate for industrial consideration.

A more commonly documented industrial approach for producing enantiomerically pure amino acids is the enzymatic resolution of a racemic mixture . This strategy involves the non-stereoselective synthesis of the racemic amino acid, followed by the stereospecific enzymatic conversion of one of the enantiomers. A typical industrial process for L-amino acids involves the following key steps:

Synthesis of the Racemic N-Acetyl Amino Acid: The racemic this compound is first synthesized and then acetylated to produce N-acetyl-3-(1-naphthyl)-DL-alanine. This derivative is often more stable and easier to handle in the subsequent enzymatic step.

Enzymatic Hydrolysis: The racemic N-acetyl derivative is subjected to an aminoacylase (B1246476) enzyme, which selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the D-enantiomer unchanged.

Separation: The resulting mixture of the free L-amino acid and the N-acetyl-D-amino acid can be separated based on their different physical and chemical properties, such as solubility.

Research on the multi-step enzyme-catalyzed deracemization of the isomeric 2-naphthyl alanine (B10760859) has demonstrated the potential of enzymatic methods. In this process, a D-amino acid oxidase (DAAO) and an L-aspartate aminotransferase (L-AAT) were used in a one-pot reaction to convert the D-enantiomer to the L-enantiomer, achieving a high yield and excellent enantiomeric excess. While this was performed on the 2-naphthyl isomer, similar enzymatic systems could be developed and optimized for the 1-naphthyl analogue on an industrial scale.

The choice between asymmetric synthesis and resolution on an industrial scale depends on various factors, including the cost and availability of starting materials and reagents, the efficiency and selectivity of the catalyst or enzyme, the complexity of the process, and the ease of purification.

Below is an interactive data table summarizing key aspects of industrial synthesis approaches for amino acids, which are applicable to the production of this compound.

| Parameter | Asymmetric Synthesis (e.g., Schöllkopf Method) | Enzymatic Resolution of N-Acetyl-DL-amino acid |

| Key Reagents | Chiral auxiliary (e.g., valine derivative), 1-(bromomethyl)naphthalene, strong base (e.g., n-BuLi) | Racemic N-acetyl-3-(1-naphthyl)alanine, Aminoacylase |

| Stereoselectivity | High (often >95% ee) | High (dependent on enzyme specificity) |

| Process Steps | Fewer core synthetic steps | Additional steps for acetylation and resolution |

| Recycling | Chiral auxiliary can be recovered and recycled | Unreacted enantiomer can be racemized and recycled |

| Scalability | Generally good, but may require cryogenic conditions | Well-established for many amino acids on a large scale |

| Purification | Chromatographic or crystallization methods | Extraction and crystallization based on solubility differences |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Amino 3 Naphthalen 1 Yl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the detailed structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Analysis of 2-Amino-3-(naphthalen-1-yl)propanoic Acid and its Derivatives

The proton (¹H) NMR spectrum of this compound offers a definitive fingerprint of the molecule. Each unique proton or group of equivalent protons generates a distinct signal, with its chemical shift (δ), multiplicity, and integration providing crucial structural clues.

The aliphatic region of the spectrum is characterized by signals corresponding to the protons of the propanoic acid backbone. The α-proton (Hα), adjacent to both the amino and carboxyl groups, typically appears as a multiplet due to coupling with the neighboring β-protons. The β-protons (Hβ), part of the methylene (B1212753) group attached to the naphthalene (B1677914) ring, are diastereotopic and thus exhibit distinct chemical shifts and coupling patterns, often presenting as complex multiplets.

The aromatic region of the spectrum is defined by the seven protons of the naphthalene ring system. These protons reside in a range of chemical environments, leading to a series of signals, typically multiplets, in the downfield region of the spectrum. The specific chemical shifts and coupling constants (J-values) are dictated by the substitution pattern and the electronic effects of the propanoic acid side chain. For instance, the proton at the C8 position of the naphthalene ring often experiences a significant downfield shift due to steric deshielding from the adjacent substituent.

A representative, though not exhaustive, table of expected ¹H NMR chemical shifts is presented below. Actual values can vary based on the solvent and other experimental conditions.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Hα | 3.5 - 4.0 | Multiplet |

| Hβ | 3.0 - 3.5 | Multiplet |

| Naphthalene H | 7.2 - 8.2 | Multiplets |

¹³C NMR Analysis

Complementing the ¹H NMR data, the carbon-13 (¹³C) NMR spectrum provides a count of the unique carbon environments within the molecule. Given the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum, resulting in a series of singlet peaks, each corresponding to a unique carbon atom.

The spectrum of this compound will display thirteen distinct signals. The carboxyl carbon (C=O) is the most deshielded, appearing at the lowest field (highest ppm value). The α-carbon, attached to the nitrogen atom, appears in the aliphatic region, while the β-carbon (methylene) resonates at a slightly higher field. The ten carbons of the naphthalene ring produce a cluster of signals in the aromatic region of the spectrum. The chemical shifts of the quaternary carbons of the naphthalene ring are often distinguishable by their lower intensity.

The following table outlines the anticipated ¹³C NMR chemical shifts.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (Carboxyl) | 170 - 180 |

| Cα | 50 - 60 |

| Cβ | 35 - 45 |

| Naphthalene C | 120 - 140 |

2D NMR Techniques (e.g., COSY, HMQC, HMBC)

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectral data and confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. In the COSY spectrum of this compound, cross-peaks would confirm the coupling between the α-proton and the β-protons. Furthermore, intricate correlations between the protons of the naphthalene ring can be traced, aiding in their specific assignment.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons to which they are attached. ichemical.com For instance, the HMQC/HSQC spectrum would show a cross-peak connecting the α-proton signal to the α-carbon signal, and similarly for the β-protons and the β-carbon. This technique is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. ichemical.com HMBC is crucial for piecing together the molecular skeleton. For example, correlations would be expected between the β-protons and the C1 and C8a carbons of the naphthalene ring, as well as the α-carbon and the carboxyl carbon. These long-range correlations provide definitive evidence for the connectivity of the different structural fragments of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass of the molecular ion, often to within a few parts per million. This high precision allows for the unambiguous determination of the elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms. For this compound (C₁₃H₁₃NO₂), the calculated exact mass is 215.0946 g/mol . nih.gov An HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like amino acids. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

The fragmentation of the protonated molecular ion of this compound ([M+H]⁺, m/z 216) in the mass spectrometer (MS/MS analysis) provides valuable structural information. Common fragmentation pathways for amino acids include the neutral loss of water (H₂O) and formic acid (HCOOH). A significant fragmentation pathway would involve the cleavage of the Cα-Cβ bond, leading to the formation of a stable naphthylmethyl cation (C₁₁H₉⁺, m/z 141). The observation of this fragment would be a strong indicator of the 3-(naphthalen-1-yl)propanoic acid structure. Further fragmentation of the naphthalene ring itself can also occur, leading to a characteristic pattern of lower mass ions.

A general fragmentation pattern based on known amino acid behavior is presented below.

| Ion | m/z (for [M+H]⁺) | Description |

| [M+H]⁺ | 216 | Protonated molecular ion |

| [M+H - H₂O]⁺ | 198 | Loss of water |

| [M+H - HCOOH]⁺ | 170 | Loss of formic acid |

| [C₁₁H₉]⁺ | 141 | Naphthylmethyl cation |

MALDI-TOF MS in Peptide and Protein Studies

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the analysis of biomolecules, including peptides and proteins that incorporate unnatural amino acids like this compound. europeanpharmaceuticalreview.com It allows for the sensitive and accurate mass determination of large, non-volatile molecules. medicineinsights.info

In a typical MALDI-TOF experiment, the analyte is co-crystallized with a matrix material, such as α-cyano-4-hydroxycinnamic acid, on a target plate. nih.govresearchgate.net A pulsed laser irradiates the spot, causing the matrix to absorb energy and desorb, carrying the intact, singly charged analyte molecules into the gas phase. These ions are then accelerated into a flight tube, and their mass-to-charge ratio (m/z) is determined by their time of flight. europeanpharmaceuticalreview.com

For proteins that have been enzymatically digested (e.g., with trypsin), this method generates a "peptide mass fingerprint" (PMF), a unique set of peptide masses that can be used to identify the parent protein by matching it against sequence databases. europeanpharmaceuticalreview.com When a peptide contains this compound, its mass will be incorporated into one of the peptide fragments, leading to a predictable mass shift in the spectrum that confirms its presence. nih.gov

Furthermore, tandem mass spectrometry (MALDI-TOF/TOF) can be employed for sequencing. nih.gov In this setup, a specific peptide ion is isolated and subjected to fragmentation, often through post-source decay (PSD) or collision-induced dissociation (CID). europeanpharmaceuticalreview.comnih.gov The resulting fragment ions provide sequence information that can pinpoint the exact location of the this compound residue within the peptide chain. nih.gov

Table 1: Principles and Applications of MALDI-TOF MS for Peptides Containing this compound

| Feature | Description | Relevance |

|---|---|---|

| Ionization Method | Soft ionization (Matrix-Assisted Laser Desorption/Ionization) that keeps large molecules intact. medicineinsights.info | Allows for the analysis of peptides without significant fragmentation during the ionization process. |

| Analysis Approach | Top-Down: Analysis of the intact peptide to determine its molecular weight. Bottom-Up: Analysis of proteolytic digest fragments (Peptide Mass Fingerprinting). europeanpharmaceuticalreview.com | Confirms the successful incorporation of the amino acid into the peptide by observing the correct total mass. Identifies the parent protein and confirms modification via mass shifts in the fingerprint. europeanpharmaceuticalreview.com |

| Sequencing | Tandem MS (MALDI-TOF/TOF) using Post-Source Decay (PSD) or Collision-Induced Dissociation (CID). europeanpharmaceuticalreview.comnih.gov | Determines the specific position of the this compound residue within the peptide sequence. |

| Matrix | An energy-absorbing compound, e.g., α-cyano-4-hydroxycinnamic acid. nih.gov | Facilitates the desorption and ionization of the peptide analyte. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. The carboxylic acid group gives rise to a very broad O-H stretching band, typically in the 3300–2500 cm⁻¹ region, which is a result of hydrogen bonding. docbrown.info The carbonyl (C=O) stretch of the carboxylic acid appears as a strong, sharp band around 1725–1700 cm⁻¹. docbrown.info The amino group (-NH₂) would show N-H stretching vibrations, while the naphthalene ring would produce characteristic C=C aromatic stretching peaks and C-H stretching and bending vibrations.

Raman Spectroscopy is based on the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations, making it highly effective for characterizing the naphthalene ring system. The Raman spectrum would be expected to show strong bands corresponding to the aromatic ring's breathing modes. spectroscopyonline.com Like IR, Raman can also detect vibrations from the carboxylic acid and amino groups. researchgate.net If the molecule is part of a peptide, amide I and amide III bands, which are sensitive to the protein's secondary structure, would also be observable. spectroscopyonline.com

Table 2: Expected Vibrational Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H stretch (H-bonded) | 3300–2500 (very broad) docbrown.info | Weak or not observed |

| C=O stretch | 1725–1700 (strong) docbrown.info | 1725–1700 (weak/medium) | |

| Amino (-NH₂) | N-H stretch | 3400–3200 (medium) | 3400–3200 (weak) |

| N-H bend | 1650–1580 (variable) | Weak | |

| Naphthalene Ring | Aromatic C-H stretch | 3100–3000 (variable) | 3100–3000 (strong) |

| Aromatic C=C stretch | 1600–1450 (variable) | 1600–1450 (strong) spectroscopyonline.com |

X-ray Crystallography in Solid-State Structural Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline form. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation.

Furthermore, X-ray crystallography details the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonds. mdpi.com It is expected that the amino and carboxylic acid groups would participate in a network of hydrogen bonds, forming dimers or extended chains, which is a common feature in the crystal structures of amino acids. researchgate.net

| Absolute Configuration | The absolute stereochemistry (R or S) at the chiral center. | Unambiguously determines the enantiomeric form present in the crystal. |

Chromatographic Methods for Purity Assessment and Separation of Stereoisomers

Chromatography is an essential tool for separating, identifying, and purifying components of a mixture. For this compound, various chromatographic techniques are used to assess chemical purity and, critically, to separate its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is widely used to determine the chemical purity of amino acids and related compounds. nih.gov A common method is Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, typically water or a buffer with an organic modifier like acetonitrile (B52724) or methanol. nih.gov The compound is detected as it elutes from the column, usually by UV-Vis spectrophotometry, taking advantage of the strong UV absorbance of the naphthalene ring. The purity is assessed by the area of the main peak relative to the total area of all peaks in the chromatogram.

Since this compound is a chiral molecule, possessing a stereocenter at its α-carbon, it exists as a pair of enantiomers (D and L, or R and S). Separating and quantifying these enantiomers is crucial. Chiral HPLC is the gold standard for this purpose. nih.gov This technique uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. nih.gov

Several types of CSPs are effective for separating amino acid enantiomers:

Polysaccharide-based CSPs: Columns with derivatized cellulose (B213188) or amylose (B160209) (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are versatile and widely used for separating a broad range of chiral molecules, including acidic compounds. researchgate.net

Zwitterionic CSPs: Chiral selectors based on molecules like Cinchona alkaloids can separate free amino acids under zwitterionic conditions, offering excellent selectivity. chiraltech.com

Macrocyclic antibiotic CSPs: Teicoplanin-based columns are known to provide good enantioselectivity for native amino acids. nih.gov

The resulting chromatogram shows two distinct peaks, one for each enantiomer. The ratio of their peak areas is used to calculate the enantiomeric excess (ee), a measure of enantiomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Due to the low volatility of amino acids, a chemical derivatization step is required prior to analysis. This step converts the polar carboxyl (-COOH) and amino (-NH₂) groups into more volatile and thermally stable derivatives, such as their corresponding esters or silyl (B83357) compounds.

Once derivatized, the compound is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. As the component elutes, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. walshmedicalmedia.com The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification by comparison to spectral libraries. walshmedicalmedia.comnih.gov GC-MS data for the related isomer, 2-Amino-3-(naphthalen-2-yl)propanoic acid, confirms the utility of this technique for structural confirmation. nih.gov

| GC-MS | Separation of volatile (or derivatized) compounds in the gas phase, followed by mass spectrometric detection. walshmedicalmedia.com | Confirmatory identification based on retention time and mass fragmentation pattern after derivatization. nih.gov |

Computational Chemistry and Molecular Modeling of 2 Amino 3 Naphthalen 1 Yl Propanoic Acid

Density Functional Theory (DFT) Calculations

DFT calculations provide a robust framework for investigating the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the determination of various molecular parameters that govern a compound's reactivity and behavior.

The electronic structure of 2-Amino-3-(naphthalen-1-yl)propanoic acid is characterized by the interplay between the amino acid backbone and the aromatic naphthalene (B1677914) ring system. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they dictate the molecule's ability to donate and accept electrons, respectively.

The HOMO is primarily localized on the electron-rich naphthalene ring, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is distributed across both the naphthalene ring and the carboxylic acid group, suggesting that these are the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

| Parameter | Value (eV) |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

| No specific experimental or computational data for the HOMO and LUMO energies of this compound were found in the provided search results. The table is presented as a template for where such data would be included. |

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map of this compound would typically show regions of negative potential (electron-rich) around the oxygen atoms of the carboxyl group and the nitrogen atom of the amino group, making them susceptible to electrophilic attack. Regions of positive potential (electron-poor) would be expected around the hydrogen atoms of the amino and carboxyl groups, indicating sites for potential nucleophilic interaction. The naphthalene ring would exhibit a complex potential landscape due to its delocalized π-electron system.

From the HOMO and LUMO energy values, several quantum chemical parameters can be derived to quantify the global reactivity of this compound. These include electronegativity (χ), which measures the molecule's ability to attract electrons; chemical hardness (η), which indicates its resistance to changes in its electron distribution; and global softness (S), which is the reciprocal of hardness and reflects the molecule's polarizability.

| Parameter | Formula | Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |

| Global Softness (S) | 1/(2η) | Data not available |

| Specific values for these quantum chemical parameters are dependent on the HOMO and LUMO energies, which were not available in the search results. The table illustrates how these parameters are calculated and would be presented. |

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for the atoms in the system. This approach is particularly useful for exploring the conformational landscape and the influence of the solvent on the molecule's structure.

The presence of several rotatable bonds in this compound, particularly around the Cα-Cβ bond and the bond connecting the naphthalene ring to the side chain, allows for considerable conformational flexibility. MD simulations can map the potential energy surface of the molecule, identifying stable low-energy conformations and the energy barriers between them. The bulky naphthalene group significantly influences the accessible conformations by introducing steric hindrance, which restricts the rotational freedom of the side chain.

Docking Studies and Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug design for predicting the binding mode and affinity of a ligand to a biological target, such as a protein receptor.

For this compound, docking studies would be employed to predict how it fits into the binding site of various target proteins. The process involves generating a multitude of possible conformations of the ligand and positioning them within the receptor's active site. A scoring function is then used to estimate the binding affinity, typically expressed in terms of binding energy (e.g., kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

The bulky, hydrophobic naphthalene ring of this compound suggests that it would likely favor binding to proteins with deep, hydrophobic pockets. The amino and carboxylic acid groups provide opportunities for forming key polar interactions, such as hydrogen bonds and salt bridges, which are often critical for anchoring a ligand within a binding site.

While specific docking studies on this compound are not readily found, research on analogous structures provides insight into the types of interactions that would be predicted. For instance, in studies of other small molecules binding to protein targets, the predicted binding affinities are crucial in ranking potential drug candidates before synthesis and experimental testing.

Table 1: Illustrative Example of Predicted Binding Affinities for a Ligand with Different Receptors

| Receptor Target | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Kᵢ) |

| Protein Kinase A | -8.5 | 1.2 µM |

| Cyclooxygenase-2 | -7.9 | 3.5 µM |

| HIV-1 Protease | -9.2 | 0.5 µM |

| Estrogen Receptor Alpha | -8.8 | 0.9 µM |

| Note: This table is for illustrative purposes to show the type of data generated from docking studies and does not represent actual data for this compound. |

Beyond predicting binding affinity, docking simulations provide detailed three-dimensional models of the ligand-receptor complex, allowing for the identification of specific amino acid residues that are key to the interaction. For this compound, these interactions would likely include:

Hydrophobic Interactions: The naphthalene moiety would be expected to form van der Waals interactions with hydrophobic residues such as Leucine, Isoleucine, Valine, Phenylalanine, and Tryptophan within the binding pocket.

Hydrogen Bonding: The amino group (-NH₂) and the carboxylic acid group (-COOH) are prime candidates for forming hydrogen bonds with polar or charged amino acid residues like Serine, Threonine, Aspartate, Glutamate (B1630785), and the protein backbone.

Pi-Stacking: The aromatic naphthalene ring could engage in π-π stacking interactions with the side chains of aromatic amino acids like Phenylalanine, Tyrosine, and Tryptophan.

Salt Bridges: At physiological pH, the amino and carboxyl groups can be ionized, allowing for the formation of strong electrostatic interactions (salt bridges) with charged residues like Aspartate, Glutamate, Lysine, and Arginine.

Identifying these key residues is fundamental for understanding the mechanism of action and for designing more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

For a series of derivatives of this compound, a QSAR study would involve:

Data Set Compilation: Gathering a set of molecules with known biological activities (e.g., IC₅₀ values).

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include constitutional, topological, geometric, and electronic descriptors that quantify different aspects of the molecular structure.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the observed activity. researchgate.net

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

While a specific QSAR model for this compound is not available, studies on other amino acid derivatives have successfully used QSAR to guide the design of new compounds with improved properties. semanticscholar.org For naphthalene-containing compounds, descriptors related to hydrophobicity (like logP), molecular shape, and electronic properties would likely be significant in a QSAR model.

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Number of Rings | Basic molecular composition and size. |

| Topological | Wiener Index, Kier & Hall Indices | Atomic connectivity and branching. |

| Geometric (3D) | Molecular Surface Area, Molecular Volume | Three-dimensional shape and size. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Distribution of charge and reactivity. |

| Hydrophobic | LogP | Lipophilicity and membrane permeability. |

| Note: This table provides examples of descriptor types that would be relevant for a QSAR study of this compound and its derivatives. |

Computational Approaches in Drug Design and Optimization

The insights gained from docking and QSAR studies are integral to the broader field of computational drug design and optimization. The incorporation of non-proteinogenic amino acids like this compound is a key strategy in peptide-based drug discovery to enhance properties such as stability, potency, and bioavailability. nih.govnih.gov

Computational approaches can guide the optimization of this compound in several ways:

Structure-Based Drug Design: Using the 3D model from docking studies, medicinal chemists can rationally design modifications to the this compound scaffold to improve its fit and interactions with the target receptor. For example, adding substituents to the naphthalene ring could enhance binding affinity or selectivity.

Ligand-Based Drug Design: In the absence of a known receptor structure, a QSAR model can be used to predict the activity of virtual derivatives. This allows for the in silico screening of large libraries of potential compounds to identify the most promising candidates for synthesis.

ADME/Tox Prediction: Computational models can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of this compound and its derivatives. This early assessment of drug-like properties helps to reduce the likelihood of late-stage failures in the drug development pipeline.

Reactivity and Chemical Transformations of 2 Amino 3 Naphthalen 1 Yl Propanoic Acid

Reactions at the Amino Group

The primary amino group in 2-amino-3-(naphthalen-1-yl)propanoic acid is a nucleophilic center, making it susceptible to reactions with various electrophiles. These reactions are fundamental for peptide synthesis and the creation of diverse derivatives.

Acylation of the amino group is a crucial step, particularly for protecting it during subsequent reactions, such as peptide coupling. The formation of an amide bond reduces the nucleophilicity and basicity of the nitrogen atom. Several standard protecting groups used in peptide synthesis are applicable to this compound.

Common N-protecting groups include:

tert-Butoxycarbonyl (Boc): This group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. The resulting N-Boc-protected amino acid, (R)-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid, is a stable derivative frequently used in synthesis. medchemexpress.comchemimpex.com

9-Fluorenylmethoxycarbonyl (Fmoc): Introduced using Fmoc-Cl or Fmoc-OSu, this protecting group is widely used in solid-phase peptide synthesis.

Benzyloxycarbonyl (Cbz or Z): This group is added using benzyl (B1604629) chloroformate and is another common choice for protecting amino groups.

These protecting groups are designed to be selectively introduced and removed under specific conditions without affecting other parts of the molecule. medchemexpress.com For example, the Boc group is typically removed under acidic conditions, while the Fmoc group is base-labile.

Table 1: Common Amino Group Protection Strategies

| Protecting Group | Reagent for Introduction | Deprotection Conditions |

|---|---|---|

| Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA) |

| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |

The amino group can undergo N-alkylation to produce secondary or tertiary amines. Direct alkylation with alkyl halides can be difficult to control, often leading to multiple alkylations (polyalkylation).

A more controlled and widely used method for N-alkylation is reductive amination . This two-step process first involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or Schiff base). The imine is then reduced in situ to the corresponding secondary amine. This method avoids the issue of over-alkylation.

The reduction of the imine can be achieved with various reducing agents. Sodium cyanoborohydride (NaBH₃CN) is particularly effective because it selectively reduces the imine in the presence of the starting carbonyl compound. Other reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also commonly employed.

Reactions at the Naphthalene (B1677914) Moiety

The naphthalene ring is an electron-rich aromatic system that can undergo electrophilic aromatic substitution (EAS). wikipedia.orgwordpress.com The reactivity of naphthalene is greater than that of benzene (B151609). libretexts.org In an unsubstituted naphthalene, electrophilic attack occurs preferentially at the 1-position (alpha-position) because the carbocation intermediate is better stabilized by resonance. libretexts.orgonlineorganicchemistrytutor.com

In this compound, the ring is already substituted at the 1-position with an alkyl group (-CH₂-CH(NH₂)-COOH). This group is generally considered to be activating and ortho-, para-directing. For a 1-substituted naphthalene, the ortho-positions are C2 and C8, while the para-position is C4. The C5 position is also activated due to the polycyclic system.

Based on studies of analogous 1-alkylnaphthalenes, such as 1-methylnaphthalene, electrophilic substitution is expected to occur primarily at the C4 position . Minor products resulting from substitution at the C5 and C2 positions may also be formed. rsc.org

Potential electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would likely yield 4-nitro-2-amino-3-(naphthalen-1-yl)propanoic acid as the major product. rsc.orgscitepress.orgnih.gov

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) would introduce a halogen atom, primarily at the C4 position.

Friedel-Crafts Acylation/Alkylation: These reactions, which introduce acyl or alkyl groups using an acyl/alkyl halide and a strong Lewis acid catalyst like AlCl₃, could also occur. libretexts.orgmyttex.net However, the amino and carboxyl groups of the side chain would likely need to be protected beforehand, as they can react with and deactivate the Lewis acid catalyst.

Electrophilic Aromatic Substitution

The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution (EAS). In unsubstituted naphthalene, electrophilic attack preferentially occurs at the 1-position (α-position) due to the formation of a more stable carbocation intermediate, which can be stabilized by resonance structures that keep one benzene ring intact. wordpress.comlibretexts.org

However, in this compound, the substituent at the 1-position—the –CH2–CH(NH2)–COOH group—directs subsequent substitution. This alkyl-type substituent is generally considered to have a weak activating and ortho-, para-directing effect through its inductive effect. For a 1-substituted naphthalene, this translates to directing incoming electrophiles primarily to the 4-position (peri-position) and the 5- and 8-positions (cata-positions) of the naphthalene ring system. researchgate.net The specific outcome of a reaction can be influenced by the nature of the electrophile and the reaction conditions.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (–NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., –Br, –Cl) using reagents like Br2 with a Lewis acid catalyst (e.g., FeBr3). pearson.com

Friedel-Crafts Acylation: Introduction of an acyl group (–COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like AlCl3. pearson.com

The table below summarizes the expected major products for the electrophilic aromatic substitution on the naphthalene ring of the title compound.

| Reaction Type | Reagents | Expected Major Product Positions |

| Nitration | HNO₃, H₂SO₄ | 4-nitro, 5-nitro, and 8-nitro derivatives |

| Bromination | Br₂, FeBr₃ | 4-bromo, 5-bromo, and 8-bromo derivatives |

| Acylation | RCOCl, AlCl₃ | 4-acyl, 5-acyl, and 8-acyl derivatives |

Hydrogenation Reactions

Hydrogenation of this compound can occur at two distinct sites: the naphthalene aromatic ring and the carboxylic acid group.

Ring Hydrogenation: The naphthalene ring can be partially or fully hydrogenated under catalytic conditions. The reaction proceeds in a stepwise manner, first forming a tetralin derivative (one ring saturated) and subsequently a decalin derivative (both rings saturated). acs.org The choice of catalyst and reaction conditions determines the final product.

Partial Hydrogenation to Tetralin: This selective hydrogenation is significant for producing tetralin derivatives. nih.gov Catalysts such as NiMo/Al₂O₃ or MoS₂ on activated carbon supports are often used. nih.govmdpi.com Reaction conditions typically involve elevated temperatures (e.g., 250-300 °C) and hydrogen pressures (e.g., 40-60 bar). mdpi.comnih.gov

Full Hydrogenation to Decalin: More active catalysts, such as those based on noble metals like Palladium (Pd) or Platinum (Pt), can achieve complete saturation of the naphthalene ring to yield decalin derivatives. nih.govmdpi.com For instance, a 5% Pd on alumina (B75360) (Pd/Al₂O₃) catalyst has shown high activity in converting naphthalene to decalin. acs.orgnih.gov

Carboxylic Acid Reduction: The carboxylic acid group of the amino acid moiety can be reduced to a primary alcohol, yielding the corresponding amino alcohol, 2-amino-3-(naphthalen-1-yl)propan-1-ol. This transformation is a key method for producing optically active amino alcohols from amino acids. umaine.edu Catalytic hydrogenation using ruthenium-based catalysts is an effective method for this reduction, offering high selectivity while preserving the stereochemistry at the chiral center. umaine.edursc.org

The table below outlines typical conditions for these hydrogenation reactions.

| Target Functional Group | Reaction Product | Catalyst Examples | Typical Conditions |

| Naphthalene Ring (Partial) | Tetralin derivative | NiMo/Al₂O₃, MoS₂/AC | 250-300 °C, 40-60 bar H₂ |

| Naphthalene Ring (Full) | Decalin derivative | Pd/Al₂O₃, Pt nanoparticles | 250 °C, 40 bar H₂ |

| Carboxylic Acid | Amino alcohol derivative | Ruthenium on Carbon (Ru/C) | Elevated H₂ pressure, presence of an acid |

Peptide Coupling and Bioconjugation Reactions

As a non-natural amino acid, this compound is a valuable building block in peptide chemistry and for the development of biological tools. ontosight.ai

Integration into Peptidic Structures

This compound can be incorporated into peptide chains using standard synthetic methodologies, most notably solid-phase peptide synthesis (SPPS). lifetein.comacs.org In this process, the amino group is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) group to allow for controlled, sequential addition of amino acids to a growing peptide chain.

The process involves two main steps:

Activation: The carboxyl group of the protected naphthylalanine is activated using a coupling reagent. Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium/phosphonium salts such as HATU or HBTU. bachem.com

Coupling: The activated amino acid is then reacted with the free amino group of the peptide chain anchored to a solid support, forming a new peptide bond. bachem.com

The bulky, hydrophobic naphthalene side chain can significantly influence the structure, stability, and biological activity of the resulting peptide. ontosight.ai

Formation of Conjugates for Biological Probes

The naphthalene moiety of this compound possesses intrinsic fluorescence. lifetein.com This property makes it an excellent candidate for use as a fluorescent probe when incorporated into peptides or other biomolecules. ontosight.ainih.gov These fluorescently labeled peptides can be used to study a variety of biological processes.

Environment-Sensitive Probes: The fluorescence emission of the naphthalene group can be sensitive to the polarity of its local microenvironment. mdpi.com When a peptide containing naphthylalanine binds to a target, such as a protein receptor or a lipid membrane, the change in the environment around the naphthalene side chain can lead to a detectable shift in fluorescence intensity or wavelength. nih.gov

Probing Molecular Interactions: This sensitivity allows researchers to monitor peptide-membrane interactions, protein folding, and receptor-ligand binding events in real-time. lifetein.comnih.gov For example, studies have shown that the fluorescence lifetime of β-(2-naphthyl)-D-alanine changes drastically when it moves from an aqueous solution into a lipid bilayer, confirming its utility as a probe for membrane penetration. nih.gov

Chiral Pool Synthesis Applications

Chiral pool synthesis is a strategy in asymmetric synthesis where a readily available, enantiomerically pure natural product is used as a starting material to synthesize a different, complex target molecule. mdpi.com This approach efficiently transfers the chirality of the starting material to the final product, avoiding the need for asymmetric induction or chiral resolution steps.

Amino acids are a cornerstone of the chiral pool due to their availability in enantiopurified forms. mdpi.com As a chiral, non-natural α-amino acid, this compound serves as a versatile chiral building block. Its enantiopure forms (L- or D-) can be used as precursors to establish key stereocenters in the total synthesis of diverse, optically active compounds such as natural products, pharmaceuticals, and other chiral molecules. mdpi.com The amino acid's structure provides a chiral scaffold with multiple functional groups (amine, carboxylic acid, and the naphthalene ring) that can be selectively modified to construct more complex architectures while retaining the initial stereochemical integrity.

Biological and Medicinal Chemistry Research of 2 Amino 3 Naphthalen 1 Yl Propanoic Acid

Biological Activities and Mechanisms

Antimicrobial Properties and Mechanisms of Action

The structural framework of 2-Amino-3-(naphthalen-1-yl)propanoic acid, which combines an amino acid with a naphthalene (B1677914) scaffold, suggests its potential as a source for developing new antimicrobial agents. Research into related naphthalene-containing compounds has shown promising results against a variety of microbial pathogens. researchgate.netresearchgate.net The naphthalene group, in particular, is recognized for its contribution to the biological activities of organic compounds. researchgate.net

Derivatives of aryl propionic acid, a class to which this compound belongs, have demonstrated a wide range of biological activities, including antibacterial properties. orientjchem.org For instance, certain Baylis-Hillman adducts, which are 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives, have shown potent antibacterial activity. orientjchem.org Furthermore, novel amide-coupled naphthalene scaffolds have been synthesized and evaluated for their antibacterial and antifungal actions, with some derivatives exhibiting excellent activity against bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.net Similarly, certain N-(naphthalen-1-yl)propanamide derivatives have displayed notable antifungal activity, with some being as potent as the standard drug ketoconazole (B1673606) against at least one fungal species. researchgate.net

The mechanism of action for amino acid-based antimicrobials often involves the inhibition of essential microbial biosynthetic pathways. nih.gov These compounds can act as structural analogs of amino acid intermediates, thereby blocking key enzymes. nih.gov For example, some amino acid-based agents target enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov While the specific mechanisms for this compound are not extensively detailed in the available literature, the general principles of amino acid and naphthalene-based antimicrobials provide a foundation for its potential modes of action.

Table 1: Antimicrobial Activity of Related Naphthalene Derivatives

| Compound Type | Target Microorganism(s) | Activity Level |

|---|---|---|

| Amide-coupled naphthalene scaffolds | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | Excellent (MIC values 12.5-50 µg/mL for some derivatives) researchgate.net |

| N-(naphthalen-1-yl)propanamide derivatives | Various fungi | Notable; some at half the potency of ketoconazole researchgate.net |